molecular formula C10H8BrNO2 B8250646 Methyl 4-bromo-3-(cyanomethyl)benzoate

Methyl 4-bromo-3-(cyanomethyl)benzoate

Cat. No.: B8250646
M. Wt: 254.08 g/mol
InChI Key: IKKUAWDVRRLIHM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Interactions

Methyl 4-bromo-3-(cyanomethyl)benzoate has been studied in relation to its crystal structures and interactions. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives, closely related to this compound, have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Synthesis Applications

The compound has been utilized in various synthesis processes. For example, it has been used in the synthesis of d-forosamine, a compound with potential pharmaceutical applications (Baer & Hanna, 1981). Another study reports its use in the synthesis of 3-cyanoflavones, which were evaluated for their biological activities (Gaydou et al., 2006).

Chemical Synthesis Optimization

Research has been conducted to optimize the synthesis of compounds similar to this compound. For instance, a study focused on synthesizing methyl 4-(bromomethyl)benzoate, exploring optimal conditions for yield efficiency (Bi Yun-mei, 2012).

Cyclization Reactions

Cyclization reactions involving compounds related to this compound have been studied. One research demonstrated the improved cyclization of o-(alk-1-ynyl)benzoates in the presence of certain compounds, contributing to the synthesis of 4-haloisocoumarins and 5-bromo-2-pyrone (Liang et al., 2007).

Novel Compounds and Radical Reactions

The compound has been involved in the synthesis of novel compounds, such as cyano(ethoxycarbonothioylthio)methyl benzoate, which has applications in radical addition to olefins (Bagal et al., 2006).

Mesomorphic Properties

Studies have also explored the mesomorphic properties of benzoate derivatives, including those related to this compound, which are relevant in the field of liquid crystal technology (Dubois et al., 1977).

Photoluminescent Properties

The photoluminescent properties of compounds structurally related to this compound have been a subject of investigation, contributing to the understanding of photoactive materials (Sylvester & Benedict, 2021).

Properties

IUPAC Name

methyl 4-bromo-3-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKUAWDVRRLIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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